![molecular formula C8H6F4O B3024400 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol CAS No. 50562-19-1](/img/structure/B3024400.png)
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol
Overview
Description
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol is an organic compound with the molecular formula C8H6F4O . It has a molecular weight of 194.13 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The linear formula of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol is C8H6F4O . More detailed structural information or a 3D model was not found in the search results.Physical And Chemical Properties Analysis
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol is a liquid at room temperature . It should be stored in a dry place at a temperature between 2-8°C .Scientific Research Applications
Enantioselective Synthesis and Resolution
- The compound has been utilized in the nonenzymatic kinetic resolution of racemic 2,2,2-trifluoro-1-aryl ethanol, demonstrating its potential in preparing enantiomerically pure forms of this compound or its derivatives (Xu, Zhou, Geng, & Chen, 2009).
- It is also important in the preparation of optically active fluorine-containing compounds, which are significant in various fields like biologically active compounds and liquid crystals. For instance, it's been used in lipase-catalyzed optical resolution, a critical step in synthesizing these alcohols asymmetrically (Kato, Morikawa, Katayama, Fujii, & Kimoto, 1996).
Pharmaceutical Intermediates
- 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol serves as a key intermediate in synthesizing pharmaceutical products. For instance, it has been identified as a potent aldosterone synthase inhibitor, highlighting its importance in drug discovery and development (Meguro et al., 2017).
- In another application, the compound has been used in the synthesis of an antagonist of the CCR5 chemokine receptor, offering protective effects against HIV infection. This application underscores its potential in developing treatments for critical health conditions (ChemChemTech, 2022).
Chemical Synthesis and Catalysis
- It's a part of efficient syntheses, like those involving the reaction with Ruppert’s reagent for the production of trifluoro-1-(N,N-dialkylaminophenyl)-ethanols and hydroxyaryl ethanols (Singh, Chakraborty, & Shreeve, 2001).
- The compound has been employed in the chemoenzymatic synthesis of an Odanacatib precursor, illustrating its role in complex chemical processes involving cross-coupling and bioreduction sequences (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Crystallography and Structural Analysis
- The compound has also been a subject of crystallographic studies, providing insights into the structure of related compounds and their crystallization processes, which is crucial in the field of materials science and chemistry (Percino, Chapela, Montiel, Rodríguez-Barbarín, 2008).
Safety and Hazards
The compound is classified as potentially hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, H335, and H227 . Precautionary measures include avoiding exposure to heat/sparks/open flames/hot surfaces and ensuring good ventilation during use .
Mechanism of Action
Mode of Action
It’s known that trifluoroethanol, a related compound, can form complexes with lewis bases such as thf or pyridine through hydrogen bonding, yielding 1:1 adducts .
Biochemical Pathways
It’s known that trifluoroethanol, a related compound, can serve as a source of the trifluoroethoxy group for various chemical reactions .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at 2-8°c .
properties
IUPAC Name |
2,2,2-trifluoro-1-(4-fluorophenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQHSIMDNYIOMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456897 | |
Record name | 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol | |
CAS RN |
17556-41-1 | |
Record name | 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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